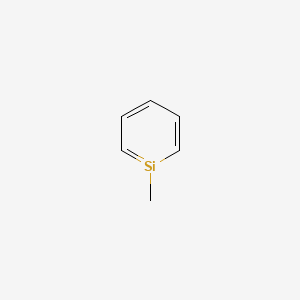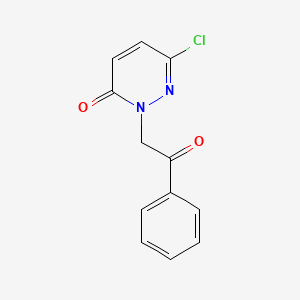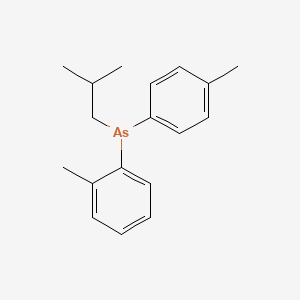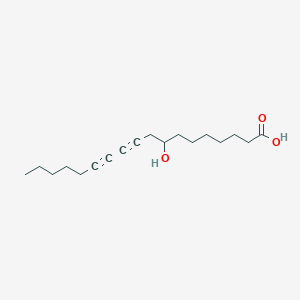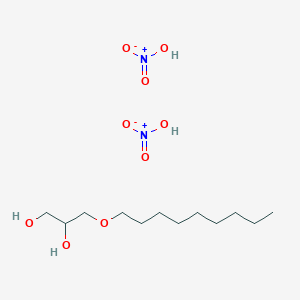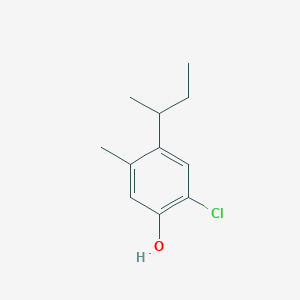
4-(Butan-2-yl)-2-chloro-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-yl)-2-chloro-5-methylphenol is an organic compound with a complex structure that includes a phenol ring substituted with a butan-2-yl group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-2-chloro-5-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where the phenol is reacted with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-2-chloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of phenol derivatives with different substituents.
Scientific Research Applications
4-(Butan-2-yl)-2-chloro-5-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-2-chloro-5-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the butan-2-yl and chlorine substituents can influence the compound’s hydrophobic interactions and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butan-2-yl)-2-chloro-5-ethylphenol
- 4-(Butan-2-yl)-2-chloro-5-isopropylphenol
- 4-(Butan-2-yl)-2-chloro-5-tert-butylphenol
Uniqueness
4-(Butan-2-yl)-2-chloro-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butan-2-yl group and the chlorine atom in specific positions on the phenol ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
63573-67-1 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-butan-2-yl-2-chloro-5-methylphenol |
InChI |
InChI=1S/C11H15ClO/c1-4-7(2)9-6-10(12)11(13)5-8(9)3/h5-7,13H,4H2,1-3H3 |
InChI Key |
VZOVZPQXOOCPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


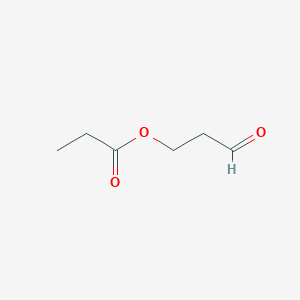
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
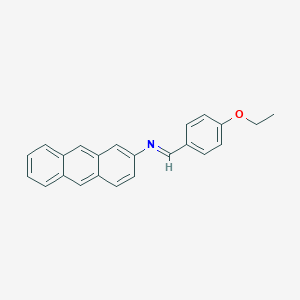
phosphanium iodide](/img/structure/B14506012.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
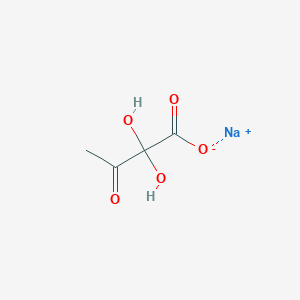
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

